7-Aminomethyl-7-deazaguanosine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYIPCQNRSIAV-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984514 | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-70-2 | |
| Record name | 7-Aminomethyl-7-deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 7 Aminomethyl 7 Deazaguanosine
De Novo Biosynthesis from Guanosine-5'-triphosphate (GTP)
In prokaryotes, the de novo synthesis of 7-aminomethyl-7-deazaguanosine originates from Guanosine-5'-triphosphate (GTP), a fundamental molecule central to energy metabolism and a precursor for RNA and DNA synthesis asm.org. This multi-step process involves a cascade of enzymatic reactions that remodel the purine (B94841) ring of GTP to form the characteristic pyrrolo[2,3-d]pyrimidine core of 7-deazaguanine (B613801) derivatives nih.gov.
The biosynthetic journey commences with the action of GTP Cyclohydrolase I (GCYH-I), an enzyme that also plays a pivotal role in the folate and biopterin (B10759762) synthesis pathways nih.govnih.gov. GCYH-I, encoded by the folE gene in Escherichia coli, catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP) asm.orgnih.govnih.govresearchgate.netwikipedia.org. This reaction represents the first committed step shared between these essential metabolic routes, highlighting a key intersection in cellular metabolism asm.orgnih.govnih.govnih.gov. The reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP and subsequent reclosure to form the pyrazine (B50134) ring of the pteridine (B1203161) core researchgate.net.
Following the initial step, the pathway diverges towards the formation of the key intermediate, 7-cyano-7-deazaguanine, also known as Pre-Q0 asm.orgnih.govasm.org. Pre-Q0 is the universal precursor for 7-deazaguanine-containing molecules, including the tRNA modifications queuosine (B110006) and archaeosine (B114985) asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov. Its formation from H2NTP is a multi-enzyme process that remained enigmatic for a significant period nih.gov.
The conversion of H2NTP to Pre-Q0 is accomplished through the sequential action of three enzymes: QueD, QueE, and QueC nih.govnih.govnih.gov.
6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD; EC 4.1.2.50): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) nih.govnih.gov.
7-Carboxy-7-deazaguanine (B3361655) Synthase (QueE; EC 4.3.99.3): QueE, a member of the radical S-adenosylmethionine (SAM) enzyme superfamily, carries out an unusual transformation, converting CPH4 into 7-carboxy-7-deazaguanine (CDG) nih.govnih.govnih.govacs.org. This step is a critical rearrangement that establishes the 7-deazaguanine core.
7-Cyano-7-deazaguanine Synthase (QueC; EC 6.3.4.20): The final step in Pre-Q0 synthesis is catalyzed by QueC. This enzyme converts CDG to Pre-Q0 in an ATP-dependent reaction where ammonia (B1221849) serves as the nitrogen source for the nitrile group nih.govnih.govnih.govacs.orgwikipedia.org. The reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate and consumes two molecules of ATP nih.govnih.gov.
Table 1: Enzymes Involved in the Biosynthesis of Pre-Q0 from GTP
| Enzyme | EC Number | Gene (E. coli) | Substrate | Product |
|---|---|---|---|---|
| GTP Cyclohydrolase I | 3.5.4.16 | folE | Guanosine-5'-triphosphate (GTP) | 7,8-dihydroneopterin triphosphate (H2NTP) |
| 6-Carboxy-5,6,7,8-tetrahydropterin Synthase | 4.1.2.50 | queD | 7,8-dihydroneopterin triphosphate (H2NTP) | 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) |
| 7-Carboxy-7-deazaguanine Synthase | 4.3.99.3 | queE | 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) | 7-carboxy-7-deazaguanine (CDG) |
| 7-Cyano-7-deazaguanine Synthase | 6.3.4.20 | queC | 7-carboxy-7-deazaguanine (CDG) | 7-cyano-7-deazaguanine (Pre-Q0) |
The nitrile group of Pre-Q0 is subsequently reduced to a primary amine to form 7-aminomethyl-7-deazaguanine (Pre-Q1) asm.orgnih.govhmdb.ca. This four-electron reduction is a biologically unique reaction catalyzed by the NADPH-dependent enzyme Pre-Q0 oxidoreductase, also known as QueF uniprot.orgnih.govresearchgate.netmmu.ac.uk. The reaction requires two molecules of NADPH for each molecule of Pre-Q1 synthesized nih.gov. QueF is homologous to GTP cyclohydrolase I, and its mechanism is thought to involve the formation of a covalent thioimidate adduct between the enzyme and Pre-Q0, which then undergoes two successive reduction steps asm.orgresearchgate.net.
Intermediary Formation of 7-Cyano-7-deazaguanine (Pre-Q0)
Integration into Transfer RNA (tRNA) Modifications
Once synthesized, the free base Pre-Q1 is not further modified in the cytoplasm but is directly incorporated into specific tRNA molecules nih.govnih.gov. This post-transcriptional modification occurs at the wobble position (position 34) of the anticodon loop in tRNAs specific for histidine, asparagine, aspartate, and tyrosine, which possess a GUN anticodon sequence nih.govnih.govnih.gov.
The insertion of Pre-Q1 into the tRNA is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT) asm.orgnih.govnih.govproteopedia.org. TGT facilitates a base-exchange reaction where the genetically encoded guanine (B1146940) at position 34 is excised and replaced with the Pre-Q1 base nih.govnih.govoup.com. This transglycosylation reaction is a crucial step in the pathway leading to the mature, hypermodified queuosine nucleoside in the tRNA nih.govumich.edu. In eukaryotes, a homologous enzyme inserts the queuine (B138834) base, which is obtained from the diet or gut microbiota, into the tRNA rsc.orgnih.gov.
Table 2: Final Step in this compound Utilization
| Enzyme | EC Number | Gene (E. coli) | Function |
|---|---|---|---|
| tRNA-Guanine Transglycosylase | 2.4.2.29 | tgt | Inserts Pre-Q1 into tRNA at the wobble position, exchanging it for guanine. |
Subsequent Enzymatic Modifications to Queuosine (Q) and Archaeosine (G+)
The insertion of the precursor base into tRNA is not the final step. Both the this compound in bacterial tRNA and the 7-cyano-7-deazaguanosine (B12403929) in archaeal tRNA undergo further enzymatic modifications to become the mature nucleosides, Queuosine (Q) and Archaeosine (G+), respectively asm.orgnih.gov.
Once pre-Q1 is inserted into the tRNA, two subsequent enzymatic steps are required to produce the final queuosine (Q) nucleoside in bacteria pnas.orgtandfonline.com.
QueA: This enzyme, an S-adenosylmethionine-tRNA ribosyltransferase-isomerase, catalyzes the transfer of a ribosyl moiety from S-adenosylmethionine (SAM) to the pre-Q1-modified tRNA, forming epoxyqueuosine (oQ) nih.gov.
QueG: The final step is catalyzed by epoxyqueuosine reductase (QueG), a cobalamin-dependent enzyme containing [4Fe-4S] clusters researchgate.net. QueG reduces the epoxide ring of the oQ precursor to form the characteristic cyclopentenediol ring of the mature queuosine nih.govresearchgate.net.
In Archaea, after pre-Q0 is inserted into tRNA at position 15, it is converted to archaeosine (G+). This conversion involves the transformation of the nitrile group of pre-Q0 into a formamidine (B1211174) group asm.org. Interestingly, this final step in G+ biosynthesis is catalyzed by multiple, non-homologous enzymes across different archaeal lineages, demonstrating a case of convergent evolution nih.gov.
ArcS (ARChaeosine Synthase): Found primarily in Euryarchaeota, ArcS is an ATP-independent amidinotransferase that catalyzes the conversion of preQ0-tRNA to G+-tRNA nih.gov. In some species, ArcS works in a complex with a radical SAM enzyme called RaSEA researchgate.netresearchgate.net.
Gat-QueC: Many Crenarchaeota that lack ArcS possess this two-domain protein. It has an N-terminal glutamine amidotransferase domain fused to a domain homologous to QueC (the enzyme that produces preQ0) and can catalyze the formation of G+ nih.govnih.gov.
QueF-like proteins: A third family of enzymes, homologous to the bacterial pre-Q0 reductase (QueF), has also been shown to functionally replace ArcS and catalyze G+ formation in certain Crenarchaeota nih.govnih.gov.
Diversion of 7-Deazapurine Derivatives into Deoxyribonucleic Acid (DNA) Modifications
For a long time, 7-deazapurine modifications were believed to be exclusive to tRNA molecules nih.govnih.gov. However, recent discoveries have revealed that these pathways have been repurposed in some bacteria and bacteriophages to modify DNA, illustrating a fascinating crosstalk between RNA and DNA modification systems nih.govoup.com. The key precursor, 7-cyano-7-deazaguanine (pre-Q0), is a shared intermediate for modifications in both tRNA and DNA nih.gov.
Discovery of 2'-Deoxy-7-deazapurines in Bacterial DNA (dPreQ0, dADG)
The discovery of 7-deazapurine derivatives in DNA was prompted by the identification of large, ~20-kb gene clusters in various bacteria that contained paralogs of the TGT gene alongside genes for pre-Q0 synthesis and DNA metabolism pnas.org. This led to the detection of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) in the genomic DNA of bacteria such as Salmonella enterica serovar Montevideo pnas.orgnih.gov.
Involvement of the Deazapurine-in-DNA (Dpd) Gene Cluster
In many bacteria, a specific gene cluster, known as the Deazapurine-in-DNA (Dpd) gene cluster, is responsible for the modification of DNA with 7-deazaguanine derivatives. This cluster encodes a suite of enzymes that work in concert to replace guanine with a modified base in the DNA sequence. Genetic studies have implicated the dpdA, dpdB, and dpdC genes as essential for this DNA modification process. The Dpd system is considered a restriction-modification system, where the DNA modification protects the host's DNA from its own restriction enzymes, which target unmodified DNA, such as that of invading phages.
DpdA is a key enzyme in the Dpd system and is a paralog of the well-characterized tRNA-guanine transglycosylase (TGT) enzymes. While canonical TGTs are involved in the modification of tRNA, DpdA has evolved to act on a DNA substrate. Its primary function is to catalyze a transglycosylation reaction, where it excises a guanine base from the DNA and inserts the 7-deazaguanine precursor, 7-cyano-7-deazaguanine (pre-Q0). nih.gov This homology to TGT enzymes suggested a similar mechanism of action, which has been confirmed through in vitro reconstitution of the Dpd modification machinery. nih.gov The reaction catalyzed by DpdA is a crucial step in the pathway, as it is responsible for the initial incorporation of the deazaguanine core into the DNA. Several catalytically essential active site residues in DpdA have been identified that are critical for this transglycosylation reaction. nih.gov
The insertion of pre-Q0 into DNA by DpdA is not a standalone process; it is critically dependent on the activity of another enzyme in the Dpd cluster, DpdB. A significant and unexpected discovery was the ATPase activity of DpdB, which is essential for the successful insertion of pre-Q0 into the DNA. nih.gov This finding indicates that the transglycosylation reaction is an energy-dependent process, with the hydrolysis of ATP by DpdB providing the necessary energy to drive the reaction forward. The precise mechanism by which ATP hydrolysis is coupled to the insertion of pre-Q0 is an area of ongoing research, but it is clear that the DpdA/DpdB complex works together to efficiently modify the DNA.
Following the insertion of pre-Q0 into the DNA by the DpdA/B complex, a further modification is carried out by the DpdC enzyme. DpdC functions independently of DpdA and DpdB and catalyzes the conversion of the pre-Q0-modified DNA into 7-amido-7-deazaguanosine (ADG)-modified DNA. nih.gov This enzymatic step adds another layer of complexity to the DNA modification, resulting in a different chemical entity within the DNA strand. The conversion of the cyano group of pre-Q0 to an amido group likely alters the chemical properties of the modified base, which may have implications for its biological function, such as its ability to protect against specific restriction enzymes.
Identification of Other Deazaguanine Derivatives in Phage DNA (e.g., mdPreQ1, fdPreQ1, dDG, dCDG)
Research into bacteriophage genomics has revealed a diversity of 7-deazaguanine derivatives beyond pre-Q0 and ADG. These modifications are believed to be a defense mechanism for phages to protect their DNA from the host bacterium's restriction enzymes. Among the more recently identified derivatives are:
2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1)
2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1)
2′-deoxy-7-deazaguanine (dDG)
2′-deoxy-7-carboxy-7-deazaguanine (dCDG)
The biosynthesis of these novel DNA modifications is also linked to enzymes encoded by the phages themselves. The insertion of the initial deazaguanine precursor is carried out by a guanine transglycosylase, DpdA. Further modifications are then catalyzed by other enzymes. For instance, the biosynthesis of these newly identified derivatives is predicted to involve:
7-carboxy-7-deazaguanine decarboxylase (DpdL)
dPreQ1 formyltransferase (DpdN)
dPreQ1 methyltransferase (DpdM)
Enzymatic and Molecular Interactions of 7 Aminomethyl 7 Deazaguanosine
Protein-Nucleic Acid Interactions
The compound 7-aminomethyl-7-deazaguanosine, a crucial intermediate in the biosynthesis of queuosine (B110006), engages in highly specific interactions with a series of enzymes that recognize and modify it. These interactions are fundamental to its role in the post-transcriptional modification of transfer RNA (tRNA).
tRNA-Guanine Transglycosylase (TGT), also known as Queuine (B138834) tRNA-ribosyltransferase (QTRT), is the enzyme responsible for incorporating the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ₁), into the anticodon loop of specific tRNAs. nih.govresearchgate.net This enzyme is found in all domains of life, although its substrate and subunit architecture can differ. researchgate.netnih.gov In bacteria, the TGT homodimer exchanges guanine-34 (G34) at the wobble position of tRNAs for His, Tyr, Asp, and Asn with preQ₁. researchgate.netnih.gov Eukaryotic TGTs, which function as heterodimers, directly insert the hypermodified base queuine, which is obtained from the diet or gut microbiota. researchgate.netnih.govnih.gov The human enzyme, however, can also recognize and incorporate a broad range of 7-deazaguanine (B613801) derivatives, including preQ₁. azadyne.comnih.gov
The specificity of TGT for both its tRNA and base substrates is dictated by a highly conserved active site. The crystal structure of TGT from Zymomonas mobilis revealed that the side chain of Asp280 acts as the catalytic nucleophile that tethers the RNA to the enzyme. researchgate.netgenesilico.pl In human TGT, the equivalent catalytic residue is Asp279. nih.gov
The binding pocket for the 7-deazaguanine base is formed by several key residues. In human TGT, these include D105, F109, D159, Q202, G229, and M259, which coordinate the incoming base. nih.gov The enzyme displays strict specificity for tRNA species that decode the dual synonymous NAU/C codons (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr). azadyne.com This specificity is largely determined by the recognition of a U33G34U35 sequence within a seven-base anticodon loop. azadyne.comembopress.org While the enzyme is highly selective for its RNA substrate, it exhibits a more promiscuous preference for the nucleobase, allowing it to incorporate various 7-deazaguanine derivatives substituted at the 7-position. azadyne.com
| Organism | Catalytic Nucleophile | Base-Coordinating Residues (Human TGT) |
|---|---|---|
| Zymomonas mobilis | Asp280 researchgate.netgenesilico.pl | N/A |
| Homo sapiens | Asp279 nih.gov | D105, F109, D159, Q202, G229, M259 nih.gov |
Crystal structures of TGT, both as an apoenzyme and in complex with RNA substrates or inhibitors, have provided significant insights into its function. nih.govembopress.orgnih.gov The structure of TGT from Z. mobilis revealed an irregular (β/α)₈-barrel fold with a C-terminal zinc-containing subdomain that interacts with the tRNA phosphate (B84403) backbone. embopress.org The structure of a trapped covalent intermediate of Z. mobilis TGT with an RNA substrate showed the RNA adopting an unusual conformation, with four of the seven nucleotides in the anticodon loop flipped out to allow access to the active site. researchgate.netgenesilico.pl
More recently, a cryo-EM structure of the eukaryotic heterodimeric TGT in complex with a full tRNA has revealed the crucial role of the non-catalytic subunit (QTRT2) in binding the tRNA. nih.gov This subunit provides additional tRNA-binding sites, helping to correctly orient the tRNA for the base-exchange reaction occurring in the catalytic subunit (QTRT1). nih.govnih.govtandfonline.com These structural studies confirm a model where the anticodon loop of the tRNA is inserted deep into the active site of the catalytic subunit. embopress.orgnih.gov
After 7-aminomethyl-7-deazaguanine (preQ₁) is inserted into the tRNA by TGT, it becomes the substrate for the S-adenosylmethionine:tRNA ribosyltransferase-isomerase, known as QueA. plos.orgnih.gov This enzyme catalyzes the penultimate step in queuosine biosynthesis. nih.gov The QueA enzyme transfers a ribose moiety from S-adenosylmethionine (AdoMet) to the 7-aminomethyl group of the preQ₁-modified tRNA. ecmdb.cauniprot.orguniprot.org This complex reaction involves both ribosyl transfer and isomerization to form epoxyqueuosine (oQ) within the tRNA. nih.gov
Studies on the recombinant enzyme have shown that the anticodon stem-loop of the tRNA is a sufficient structural element for recognition and catalysis by QueA. nih.gov The enzyme follows a completely ordered sequential bi-ter kinetic mechanism, where the preQ₁-modified tRNA binds first, followed by AdoMet, to form a ternary complex. uniprot.org The products are then released in the order of adenine, methionine, and finally the oQ-modified tRNA. uniprot.org
| Substrate | K_m (μM) | k_cat (min⁻¹) | Source |
|---|---|---|---|
| AdoMet | 101.4 | 2.5 | nih.gov |
| tRNA(Tyr) | 1.5 | 2.5 | nih.gov |
| preQ₁-modified minihelix RNA | 37.7 | 14.7 | nih.gov |
The direct precursor to 7-aminomethyl-7-deazaguanine (preQ₁) is 7-cyano-7-deazaguanine (preQ₀). nih.gov The conversion of preQ₀ to preQ₁ is catalyzed by the pre-Q₀ oxidoreductase QueF, an NADPH-dependent nitrile reductase. nih.govnih.govuniprot.org This four-electron reduction of a nitrile to a primary amine is a unique reaction in natural biosynthetic pathways. nih.gov
The QueF enzyme exhibits high specificity for its natural substrate, preQ₀. uniprot.org It does not effectively reduce other aliphatic, aromatic, or heterocyclic nitriles. uniprot.org The catalytic mechanism is proposed to involve a covalent thioimide adduct formed with a conserved cysteine residue (Cys55 in Bacillus subtilis). pdx.edu QueF is structurally related to GTP cyclohydrolase I (FolE), sharing a T-fold architecture. nih.gov This homology points to a common evolutionary origin for enzymes involved in the biosynthesis of pteridines and 7-deazaguanine derivatives. nih.gov
Interactions with DpdA/B/C DNA Modification Machinery
The Dpd machinery, comprising proteins DpdA, DpdB, and DpdC, is a sophisticated bacterial system responsible for inserting 7-deazaguanine-based modifications into DNA. nih.govnih.govnih.govnih.gov This system is part of an elaborate restriction-modification (R-M) apparatus in diverse bacteria. nih.govnih.gov The key enzyme, DpdA, is a homolog of tRNA-guanine transglycosylase (TGT) and functions to exchange a guanine (B1146940) base in DNA for a 7-deazaguanine precursor. nih.govnih.gov
In vitro reconstitution of the Dpd modification machinery from Salmonella enterica has elucidated the roles of each component. The primary substrate for this system is 7-cyano-7-deazaguanine (preQ₀). nih.govnih.govnih.gov The DpdA enzyme catalyzes the transglycosylation reaction, inserting preQ₀ into the DNA. This reaction is dependent on the ATPase activity of DpdB, which provides the necessary energy through ATP hydrolysis. nih.govnih.govnih.gov Following the insertion of preQ₀, the DpdC enzyme can then act independently to convert the preQ₀-modified DNA into ADG (7-amido-7-deazaguanosine)-modified DNA. nih.govnih.govnih.gov
While the detailed mechanism has been primarily characterized using preQ₀, 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁), the deoxynucleoside form of the subject compound, has also been discovered as a natural modification in the DNA of various phages. nih.govresearchgate.net Genetic studies have shown that DpdA is essential for inserting these 7-deazaguanine bases into phage genomic DNA, which serves to protect the phage from the host's restriction enzymes. researchgate.net DpdA is recognized as the guanine transglycosylase responsible for inserting a variety of 7-deazaguanine derivatives into DNA. pnas.org Therefore, while the direct and complete enzymatic pathway involving DpdB and DpdC in processing this compound is less detailed in the literature compared to preQ₀, DpdA is the central enzyme that recognizes and incorporates this class of modified bases into DNA.
| Enzyme | Family/Type | Function in Dpd System | Substrate(s) |
| DpdA | tRNA-guanine transglycosylase (TGT) Homolog | Catalyzes the exchange of guanine in DNA with a 7-deazaguanine base. | preQ₀, Other 7-deazaguanine derivatives |
| DpdB | ATPase | Provides energy for the DpdA-catalyzed transglycosylation reaction via ATP hydrolysis. | ATP |
| DpdC | Unknown | Converts preQ₀-modified DNA to ADG-modified DNA after insertion. | preQ₀-DNA |
Riboswitch-Mediated Molecular Mechanisms
7-Aminomethyl-7-deazaguanine, also known as pre-queuosine₁ (preQ₁), is a crucial metabolic intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs. nih.gov In many bacteria, the genes responsible for the synthesis and transport of preQ₁ are regulated by a class of cis-acting RNA regulatory elements known as preQ₁ riboswitches. nih.govwikipedia.org
The Class-I preQ₁ riboswitch is distinguished by its exceptionally small aptamer, the region that directly binds the ligand. nih.govwikipedia.org In the absence of preQ₁, the riboswitch exists in a conformation that allows for gene expression. However, when preQ₁ is sufficiently abundant, it binds directly to the aptamer domain of the riboswitch. wikipedia.org This binding event induces a significant conformational change in the RNA structure. The aptamer refolds into a compact, H-type pseudoknot, a specific three-dimensional structure where the ligand is buried in the core. nih.govwikipedia.org
This structural reorganization in the aptamer domain directly affects the downstream expression platform, leading to the regulation of gene expression through one of two primary mechanisms:
Transcriptional Termination: In some bacteria, the ligand-induced pseudoknot formation stabilizes a terminator hairpin in the mRNA leader sequence. This structure causes the transcribing RNA polymerase to prematurely dissociate from the DNA template, halting transcription of the downstream genes. This is known as an "OFF" switch. wikipedia.org
Translational Inhibition: In other contexts, the conformational change sequesters the Shine-Dalgarno (SD) sequence, the ribosomal binding site on the mRNA. By trapping the SD sequence within the folded RNA structure, the riboswitch prevents the 30S ribosomal subunit from initiating translation, thereby blocking protein synthesis. wikipedia.orgnih.gov
Through this mechanism, the bacterial cell can directly sense the intracellular concentration of 7-Aminomethyl-7-deazaguanine and tightly regulate the expression of genes involved in its own synthesis and transport, preventing unnecessary production when the molecule is plentiful. nih.gov
| Regulatory Mechanism | Molecular Action of Pre-Q₁ Binding | Outcome |
| Transcriptional Control | Induces formation of a terminator hairpin. | Premature termination of transcription. |
| Translational Control | Sequesters the Shine-Dalgarno (SD) sequence within the folded RNA structure. | Inhibition of translation initiation. |
Ribozyme Activity and Methyl Group Transfer (e.g., Self-Methylation by m6preQ1 as Cofactor)
Recent discoveries have unveiled a fascinating catalytic role for RNA molecules associated with this compound (also known as preQ1). A specific class of RNA, the preQ1 class I riboswitch, demonstrates ribozyme activity by utilizing a methylated derivative of preQ1 as a cofactor for self-methylation. nih.govd-nb.info This process highlights a direct link between a contemporary riboswitch and RNA-catalyzed methylation, a mechanism potentially reminiscent of an early "RNA world" before the evolution of protein methyltransferases. nih.gov
The key molecule in this process is O6-methyl pre-queuosine (m6preQ1), a methylated form of preQ1. nih.govd-nb.info When m6preQ1 binds to the aptamer domain (the ligand-binding region) of the preQ1 class I riboswitch, the riboswitch itself catalyzes the transfer of the methyl group from the cofactor to one of its own nucleotides. nih.govnih.gov Specifically, the methyl group is transferred to the N3-atom of a specific cytidine (B196190) residue within the RNA's binding pocket. nih.govd-nb.info This reaction results in the formation of 3-methylcytidine (B1283190) (m3C) within the ribozyme structure and the release of the demethylated preQ1 base. nih.govd-nb.info
This self-methylation activity is significant as it demonstrates that a natural RNA scaffold can perform a chemical modification using a small organic molecule as a cofactor, expanding the known catalytic repertoire of ribozymes. nih.gov The reaction is notably slower than protein-catalyzed methylation but provides compelling evidence for the potential of RNA to mediate such chemical transformations. d-nb.info This discovery suggests that nucleic acid-mediated methylation could be an ancient mechanism for epigenetic regulation of RNA. nih.gov
Table 1: Components and Outcome of preQ1-I Riboswitch Self-Methylation
| Component | Role | Description |
|---|---|---|
| Ribozyme | Catalyst | PreQ1 class I riboswitch; an RNA molecule that catalyzes the reaction. nih.gov |
| Cofactor | Methyl Group Donor | O6-methyl pre-queuosine (m6preQ1); provides the methyl group for the transfer. nih.govd-nb.info |
| Substrate | Methyl Acceptor | A specific cytidine nucleotide within the riboswitch's own structure. nih.gov |
| Product 1 | Modified Ribozyme | The riboswitch containing a newly formed 3-methylcytidine (m3C). nih.govd-nb.info |
| Product 2 | Released Base | this compound (preQ1); the cofactor after donating its methyl group. nih.govd-nb.info |
Ribosome Binding and Inhibition of Protein Synthesis
This compound (preQ1) does not directly bind to the ribosome or inhibit protein synthesis in the manner of a classic antibiotic. Instead, its profound impact on translation stems from its role as an essential precursor to the hypermodified nucleoside, queuosine (Q). nih.govcore.ac.uknih.gov Queuosine is a critical modification found in the anticodon of specific transfer RNAs (tRNAs), which are the molecules responsible for carrying amino acids to the ribosome and decoding the messenger RNA (mRNA) template. embopress.orgembopress.orgnih.gov
In both bacteria and eukaryotes, queuosine is incorporated into the wobble position (position 34) of tRNAs that have a GUN anticodon sequence. This modification is specific to the tRNAs for asparagine (Asn), aspartic acid (Asp), histidine (His), and tyrosine (Tyr). embopress.orgnih.govebi.ac.uk The presence of queuosine in the anticodon loop is vital for maintaining the accuracy and efficiency of protein synthesis. ebi.ac.uk
The modification of guanine to queuosine at this critical position influences codon-anticodon interactions at the ribosome. It ensures the correct reading of codons, particularly those ending in U or C (NAU and NAC codons), and helps prevent translational errors like ribosome slippage or frameshifting. embopress.orgnih.gov Consequently, the availability of preQ1, as the precursor for queuosine, is intrinsically linked to translational fidelity. nih.gov
Table 2: Impact of Queuosine (Derived from this compound) on Translation
| Feature | Description |
|---|---|
| Affected tRNAs | tRNAAsp(GUC), tRNAAsn(GUU), tRNAHis(GUG), tRNATyr(GUA). embopress.orgnih.gov |
| Modification Site | Wobble position (34) of the tRNA anticodon. embopress.orgnih.gov |
| Function of Modification | Enhances translational fidelity and efficiency; stabilizes codon-anticodon pairing. nih.govebi.ac.uk |
| Recognized Codons | NAC and NAU codons (where N is any nucleotide, A is Adenine, C is Cytosine, and U is Uracil). embopress.orgnih.gov |
| Consequence of Absence | Reduced translation speed, potential for amino acid misincorporation, ribosome frameshifting, and induction of cellular stress from misfolded proteins. embopress.orgembopress.orgnih.gov |
Advanced Research Applications and Methodological Development
Molecular Probes for Nucleic Acid Interaction Studies
The strategic placement of a functional group in the major groove of nucleic acids allows 7-aminomethyl-7-deazaguanosine and its derivatives to serve as sophisticated molecular probes. These probes provide high-resolution insights into the dynamic interplay between nucleic acids and other molecules, such as enzymes and cations.
The 7-deazaguanine (B613801) core is instrumental in studying how enzymes recognize and interact with DNA and RNA. The N7 atom of guanine (B1146940) is a critical hydrogen bond acceptor for protein interactions within the major groove. Replacing this nitrogen with a carbon atom, as in 7-deazaguanine derivatives, eliminates this key recognition point. This modification is frequently used to probe protein recognition of H-bonding information in the major groove of DNA researchgate.net.
In bacteria, the enzyme tRNA-guanine transglycosylase (TGT) specifically recognizes 7-deazaguanine derivatives. The bacterial TGT prefers 7-aminomethyl-7-deazaguanine (also known as preQ1) as a substrate, which it inserts into the wobble position of specific tRNAs pnas.orgnih.gov. The discovery of related enzyme systems, such as the DpdA-K gene cluster in Salmonella enterica, which inserts 7-deazaguanine derivatives into DNA, has further highlighted the evolutionary connection between DNA and tRNA metabolism pnas.orgnih.gov. The study of how these enzymes, like TGT and DpdA, differentiate between canonical guanine and its 7-deaza counterparts provides a deeper understanding of the principles governing enzyme-substrate specificity and the role of major groove modifications in biological processes like restriction-modification systems nih.govresearchgate.net. The characterization of these DNA modification pathways is expected to yield new tools for manipulating nucleic acids pnas.org.
This compound serves as an exceptional intramolecular model for studying the binding of cations in the major groove of DNA nih.gov. Cations, particularly monovalent and divalent ones, are known to preferentially bind in the major groove near guanine residues, playing a crucial role in DNA structure and stability. The substitution of guanine with 7-deazaguanine eliminates a key cation binding site, leading to thermodynamic destabilization of the DNA duplex researchgate.netnih.gov.
By synthesizing a 2'-deoxyguanosine (B1662781) analog with an aminomethyl group at the 7-position (7amG), researchers have successfully tethered a permanent positive charge into the major groove. This modification mimics the localization of monovalent cations and basic amino acid residues nih.govacs.orgnih.gov. Structural analysis via NMR and molecular dynamics revealed that the tethered cationic amine is located in the major groove, in the plane of the modified base pair, without forming salt bridges to the phosphate (B84403) backbone acs.orgnih.gov.
Thermodynamic studies show that, unlike the destabilizing effect of a simple 7-deazaguanine substitution, the incorporation of 7amG restores or even increases the stability of the DNA duplex compared to the unmodified sequence nih.govnih.gov. This stabilization is primarily driven by a favorable enthalpic contribution, challenging the notion that electrostatic interactions with DNA are purely entropic acs.orgnih.gov.
| Duplex Sequence | Modification | ΔΔG (kcal/mol) | ΔΔH (kcal/mol) | Reference |
|---|---|---|---|---|
| d(GAGAXCGCTCTC)₂ | X = 7amG | 2.2 | 14.7 | nih.gov |
Table 1. Thermodynamic stabilization of a DNA duplex by 7-aminomethyl-7-deaza-2'-deoxyguanosine (7amG) substitution. The data shows the change in Gibbs free energy (ΔΔG) and enthalpy (ΔΔH) for the modified duplex relative to the unmodified duplex, indicating significant enthalpic stabilization.
Development of RNA Labeling and Manipulation Tools
The aminomethyl group of this compound provides a reactive handle for the chemical modification of RNA, enabling the development of tools for labeling, tracking, and manipulating RNA molecules.
The primary amine of the aminomethyl group is a nucleophile that can be targeted for site-specific chemical modifications. While its use as a general tool for initiating alkylation is not widely documented, its presence in tRNA allows for precise manipulation. For instance, undermodified E. coli tRNATyr, which contains this compound instead of the hypermodified Queuosine (B110006), can be specifically targeted for chemical modification nih.govnih.govoup.com.
Furthermore, biological systems have evolved enzymes that specifically methylate this moiety. The discovery of a dPreQ1 methyltransferase (DpdM) in phages demonstrates a natural mechanism for site-specific methylation of the aminomethyl group on a 7-deazaguanine core oup.com. The existence of such enzymes opens the door to chemoenzymatic strategies where the unique substrate specificity of these enzymes could be harnessed for targeted methylation of RNA in vitro and potentially in vivo.
Bioconjugation involves the stable linking of molecules, and the aminomethyl group on this compound is an ideal site for such reactions. A classic example is the specific fluorescent labeling of the compound in the anticodon of tRNATyr using dansyl chloride under neutral conditions nih.govnih.gov. This reaction forms a stable sulfonamide bond, attaching a fluorescent probe to the tRNA without abolishing its biological activity in aminoacylation or ribosome binding nih.govnih.gov.
This reactive handle holds significant potential for modern bioconjugation techniques, including click chemistry. The primary amine can be readily modified to introduce an alkyne or azide (B81097) group, the key functional groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. By converting the amine into a bioorthogonal handle, this compound can be used to attach a wide array of functionalities to an RNA molecule, such as imaging agents, therapeutic payloads, or affinity tags. This strategy is central to the development of targeted delivery systems, where RNA therapeutics are conjugated to ligands that guide them to specific cells or tissues bidmc.org.
Biotechnological Implementations
The discovery and characterization of the biosynthetic pathways for 7-deazaguanine derivatives have provided new molecular tools with significant biotechnological potential nih.gov. The enzymes involved in the synthesis and incorporation of these modified bases into both RNA and DNA represent a rich source for protein engineering and synthetic biology applications nih.govmmu.ac.uk.
For example, the tRNA-guanine transglycosylase (TGT) and DpdA enzymes, which swap a guanine in a nucleic acid for a 7-deazaguanine base, could be repurposed for the site-specific introduction of modified nucleotides into target DNA or RNA sequences in vitro pnas.org. This would allow for the precise installation of probes, cross-linkers, or other functionalities. Understanding the mechanisms of the Dpd restriction-modification system, which uses 7-deazaguanine modifications to distinguish self from non-self DNA, could also lead to the development of novel gene editing or antibacterial strategies pnas.orgnih.govnih.gov.
Enhancing DNA Amplification and Sequencing Technologies (e.g., GC-rich sequences)
The amplification of DNA sequences with high guanine-cytosine (GC) content by polymerase chain reaction (PCR) is often challenging due to the formation of stable secondary structures that can impede DNA polymerase activity. The substitution of deoxyguanosine triphosphate (dGTP) with 7-deaza-dGTP analogs, including those with modifications at the 7-position, is a widely adopted strategy to overcome this issue. The absence of the N7 atom in the purine (B94841) ring of 7-deazaguanine reduces the stability of Hoogsteen base pairing, which is involved in the formation of G-quadruplexes and other secondary structures. This leads to a more relaxed DNA template, facilitating polymerase processivity and improving the yield and specificity of PCR amplification.
The incorporation of 7-deaza-dGTP and its derivatives has been shown to significantly improve the results of PCR and sequencing, particularly when working with CpG islands, which are regions of high GC content. While the general principle applies to 7-deazaguanine derivatives, the specific impact of the 7-aminomethyl substitution on these processes is an area of ongoing investigation, with the expectation that it would confer similar benefits in reducing template secondary structure.
Development of Analytical Standards and Reference Materials
Accurate quantification of modified nucleosides in biological samples is crucial for understanding their function. This compound (preQ1) and its corresponding deoxynucleoside have been used as standards in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). pnas.org The availability of synthetic, high-purity this compound allows for the creation of calibration curves for the precise quantification of this modified base in nucleic acid hydrolysates. pnas.org This is particularly important in studies investigating the prevalence and biological roles of DNA and tRNA modifications. pnas.org For example, standards were used to determine the optimal mass transitions and retention times for the quantitative analysis of modified 2'-deoxynucleosides in bacterial DNA. pnas.org
Engineering of Nucleic Acid Properties (e.g., Nuclease Resistance, Fluorescence Quenching)
The modification of nucleobases offers a powerful tool for engineering nucleic acids with novel properties. The introduction of this compound into oligonucleotides can modulate their resistance to nuclease degradation and alter their photophysical properties.
Nuclease Resistance: Naturally occurring 7-deazaguanine modifications in the DNA of phages have been shown to protect the viral genome from host restriction enzymes, which are a class of nucleases. researchgate.netrepec.org This protective mechanism suggests that the incorporation of 7-deazaguanine derivatives, such as this compound, can confer nuclease resistance to synthetic oligonucleotides. This property is highly desirable for therapeutic applications of nucleic acids, such as antisense oligonucleotides and siRNAs, as it can increase their in vivo stability and efficacy. While the primary role observed in phages is protection from restriction endonucleases, this suggests a broader potential for engineering resistance to other types of nucleases.
Fluorescence Quenching: Oligonucleotides containing 7-substituted 7-deazaguanine bases have been observed to quench the fluorescence of intercalating dyes. This phenomenon can be exploited in the design of nucleic acid probes for diagnostic and research applications. For instance, the quenching effect can be utilized in hybridization probes where a change in fluorescence signal upon binding to a target sequence indicates a positive result. The aminomethyl group at the 7-position can influence the electronic properties of the deazaguanine base, potentially modulating this quenching effect, which allows for the fine-tuning of probe performance.
Computational and Theoretical Studies
Computational and theoretical approaches are invaluable for understanding the structural and dynamic effects of nucleobase modifications on nucleic acid properties.
Molecular Dynamics Simulations of Modified Nucleic Acids
Molecular dynamics (MD) simulations provide atomic-level insights into the structure, dynamics, and interactions of nucleic acids. Studies have been conducted on DNA duplexes containing 7-aminomethyl-7-deaza-2'-deoxyguanosine to understand the structural consequences of this modification. These simulations can reveal how the aminomethyl group, positioned in the major groove of the DNA, affects local and global DNA conformation, hydration, and interactions with other molecules. Such studies are crucial for the rational design of modified oligonucleotides with specific, predictable properties.
| Parameter | Observation from Molecular Dynamics |
| DNA Conformation | The presence of the 7-aminomethyl group in the major groove can influence local helical parameters. |
| Hydration | The modified base can alter the pattern of water molecules in the major groove, which can affect protein-DNA recognition. |
| Flexibility | The dynamics of the DNA duplex, including bending and twisting, may be altered by the modification. |
| Interactions | The aminomethyl group can form new hydrogen bonds or electrostatic interactions with other molecules, such as proteins or drugs. |
Future Directions and Emerging Research Avenues
Uncharacterized Enzymatic Activities and Metabolic Steps in Deazapurine Pathways
The biosynthesis of 7-aminomethyl-7-deazaguanosine (preQ₁) is a multi-step enzymatic process starting from guanosine-5'-triphosphate (GTP). While the core pathway to its precursor, 7-cyano-7-deazaguanine (preQ₀), has been elucidated, involving enzymes such as QueC, QueD, and QueE, significant gaps in knowledge remain. nih.govasm.orgpnas.orgnih.gov The conversion of preQ₀ to preQ₁ is catalyzed by the reductase QueF. nih.govresearchgate.net However, many aspects of the broader deazapurine metabolic network are still uncharacterized.
Several enzymatic steps in the synthesis of related deazaguanine derivatives remain "orphaned," with the responsible enzymes yet to be identified. nih.gov For instance, in the pathway leading to archaeosine (B114985) (G+), the enzyme that adds ammonia (B1221849) to the preQ₀ nitrile group is unknown. asm.org Similarly, the final reduction step in the biosynthesis of queuosine (B110006) (Q) is catalyzed by an enzyme that has not yet been identified. asm.org The recent discovery of novel deazaguanine derivatives in bacteriophage genomes, such as 7-(formylamino)methyl-7-deazaguanine (fpreQ₁), points to the existence of enzymes with unprecedented chemical activities, like the predicted dPreQ₁ formyltransferase (DpdN), which require experimental validation. oup.com Furthermore, while some transporters for deazapurine precursors have been identified, their sparse phylogenetic distribution suggests that other transporter families are yet to be discovered, highlighting the complexity of deazapurine salvage and exchange in microbial communities. nih.govnih.gov
| Enzyme | Function | Status |
|---|---|---|
| GTP cyclohydrolase I (FolE) | First step in the pathway, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.govasm.org | Characterized |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) | Intermediate step in preQ₀ biosynthesis. nih.govasm.org | Characterized |
| 7-carboxy-7-deazaguanine (B3361655) synthase (QueE) | Converts 6-carboxy-5,6,7,8-tetrahydropterin to 7-carboxy-7-deazaguanine. nih.govnih.gov | Characterized |
| 7-cyano-7-deazaguanine synthase (QueC) | Catalyzes the final step in preQ₀ synthesis. nih.govnih.gov | Characterized |
| preQ₀ reductase (QueF) | Reduces preQ₀ to preQ₁ (this compound). nih.govnih.gov | Characterized |
| Archaeosine synthase | Converts preQ₀ to G+ in Archaea. asm.org | Uncharacterized |
| Epoxyqueuosine reductase | Final step in Queuosine (Q) biosynthesis. asm.org | Uncharacterized |
| dPreQ₁ formyltransferase (DpdN) | Predicted enzyme for the synthesis of fpreQ₁ in phages. oup.com | Predicted/Uncharacterized |
Elucidation of Novel Biological Functions beyond tRNA and DNA Modification
The roles of 7-deazaguanine (B613801) derivatives extend far beyond their canonical presence in tRNA and DNA. Research indicates these modifications are crucial for cellular adaptation and survival, contributing to stress resistance, host evasion defenses, and self-nonself discrimination mechanisms. nih.govasm.orgresearchgate.net Their structural motifs are also found in a variety of natural products with significant biological activity, including antibiotics. nih.gov
Future investigations are expected to uncover additional functions. The precursor molecule preQ₀ has demonstrated anticancer properties, suggesting a potential role in therapeutic development. pnas.org Within microbial ecosystems, queuosine and its precursors may act as signaling molecules that influence the composition of the microbiome and potentially enhance host health. nih.gov The presence of these modifications can trigger translational reprogramming, altering protein expression profiles in response to environmental cues. asm.org There is also emerging evidence for their involvement in restriction-modification systems and as protective epigenetic marks against stressors like radiation. pnas.org
Exploration of Phylogenetic Distribution and Evolutionary Significance of Deazaguanine Derivatives
The distribution of genes related to deazaguanine metabolism provides insights into their evolutionary history. The widespread presence of the tRNA-guanine transglycosylase (TGT) gene, a key enzyme in the queuosine pathway, across diverse bacterial species points to the ancient and fundamental importance of this modification. nih.gov
More recent discoveries have revealed that gene clusters responsible for inserting deazaguanine derivatives into DNA are found in a wide array of bacteria. pnas.org In many cases, these clusters appear to be mobile genetic elements, or "genomic islands," that have been spread through horizontal gene transfer. pnas.orgnih.gov This mode of transmission suggests that these DNA modifications confer a significant selective advantage, likely as a defense mechanism against foreign DNA. pnas.org The existence of these pathways in both DNA and tRNA metabolism highlights a profound and previously unexpected evolutionary link between these two fundamental aspects of molecular biology. nih.gov The evolution of distinct transporter families for the same deazaguanine precursors further underscores the evolutionary plasticity and importance of salvaging these compounds from the environment. nih.gov
Development of Advanced Analytical and Characterization Techniques for Modified Nucleosides
Understanding the function and dynamics of this compound and other modified nucleosides is contingent on the ability to accurately detect and quantify them. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for analyzing modified nucleosides, offering high sensitivity and structural information. nih.govnih.gov This technique typically involves the complete enzymatic digestion of nucleic acids into individual nucleosides, followed by separation and detection. nih.gov
However, the field is rapidly advancing, with new techniques emerging to overcome existing limitations. A significant challenge has been the lack of commercially available standards for many modified nucleosides, which is crucial for accurate quantification. nih.govnih.gov To address the need for higher throughput and in-situ analysis, direct RNA sequencing via nanopore technology has been developed. nih.govoup.com This method allows for the direct detection of queuosine and its precursors on native tRNA molecules, providing a powerful tool to study their dynamics without the need for amplification or chemical labeling. nih.govoup.com Additionally, NMR spectroscopy remains a valuable tool for determining how these modifications impact the structure and stability of RNA. tandfonline.com
| Technique | Principle | Strengths | Weaknesses |
|---|---|---|---|
| LC-MS/MS | Separates enzymatically digested nucleosides by chromatography and identifies them by mass-to-charge ratio. nih.gov | Gold standard for detection and quantification; high sensitivity and specificity. nih.govnih.gov | Requires sample hydrolysis; quantification can be limited by availability of standards. nih.gov |
| Direct RNA Sequencing (Nanopore) | Detects modifications by changes in the ionic current as a native RNA strand passes through a nanopore. nih.gov | High-throughput; detects modifications on intact RNA without amplification. nih.govoup.com | Newer technology; data analysis can be complex. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure. tandfonline.com | Provides detailed information on the 3D structure and dynamics of modified RNA. tandfonline.com | Requires larger amounts of pure sample; lower throughput. |
| Next-Generation Sequencing (NGS) with Chemical Labeling | Uses chemical treatment to induce changes at modified sites, which are then detected as "errors" during reverse transcription and sequencing. nih.govtandfonline.com | Allows for transcriptome-wide mapping of certain modifications. | Indirect detection; chemical treatments can be harsh and incomplete. nih.gov |
Integration into Synthetic Biology and Genome Engineering for Biotechnological Advancement
The unique chemical properties of 7-deazaguanine derivatives make them attractive tools for synthetic biology and biotechnology. Their inherent resistance to nuclease degradation has long been exploited in the design of stable nucleic acid-based tools and therapeutics. oup.com Furthermore, riboswitches that respond to deazapurine precursors are used as inducible regulatory elements to control gene expression in synthetic circuits. nih.gov
The enzymes from deazapurine pathways represent a potential toolkit for novel biotechnological applications. Characterizing the enzymes that synthesize, recognize, and cleave these modifications in DNA could lead to new methods for manipulating nucleic acids with high precision. pnas.org In the field of genome engineering, nucleobase-modified nucleotides are being incorporated into synthetic DNA templates to improve the precision of technologies like CRISPR/Cas9. frontiersin.org By expanding the chemical vocabulary of the genetic code, researchers aim to create organisms that can incorporate non-standard amino acids into proteins, opening up new possibilities for protein engineering and biocatalysis. frontiersin.org The use of 7-deaza-7-modified guanosine (B1672433) analogs has already been shown to improve the fidelity of artificial genetic polymers, a key step toward robust synthetic biological systems. nih.gov
Q & A
Q. How can researchers confirm the identity of 7-Aminomethyl-7-deazaguanosine (preQ1) in tRNA extracts?
To verify preQ1, combine chromatographic mobility analysis (TLC/HPLC) with UV spectroscopy (λmax ~254 nm, characteristic of deazaguanosine derivatives) and high-resolution mass spectrometry (HRMS; expected m/z 311.3 for C₁₂H₁₇N₅O₅). Compare results with synthetic standards synthesized via methods such as cyano-to-aminomethyl reduction of preQ0 . Structural validation via ¹H/¹³C NMR is also recommended, particularly for distinguishing preQ1 from intermediates like 7-cyano-7-deazaguanosine (preQ0) .
Q. What is the biosynthetic role of this compound in queuosine (Q) formation?
preQ1 is a direct precursor in the queuosine pathway. The enzyme S-adenosyl-L-methionine:this compound ribosyltransferase-isomerase (EC 2.4.2.64) transfers and isomerizes the ribose moiety from S-adenosylmethionine (SAM) to preQ1, forming epoxyqueuosine (oQ) in tRNA. This reaction is GTP-dependent and occurs in tRNA molecules specific for Tyr, His, Asp, or Asn . Genetic knockout studies in E. coli confirm that tRNA from ΔfolE strains lacks Q, underscoring preQ1’s role .
Q. Which analytical techniques are critical for distinguishing preQ1 from its biosynthetic intermediates?
Use tandem mass spectrometry (MS/MS) to differentiate preQ1 (m/z 311.3) from preQ0 (m/z 307.3) via fragmentation patterns. Thin-layer chromatography (TLC) in solvent systems like n-butanol:acetic acid:water (5:2:3) resolves preQ1 (Rf ~0.45) from preQ0 (Rf ~0.55). UV spectral shifts under acidic vs. alkaline conditions further confirm structural differences .
Q. How is preQ1 incorporated into tRNA during queuosine biosynthesis?
PreQ1 is inserted into the wobble position (position 34) of tRNA via a two-step enzymatic process: (i) GTP cyclohydrolase I (FolE) generates the 7-deazaguanine core from GTP, and (ii) SAM-dependent ribosyltransferase-isomerase attaches the modified base to tRNA. Mutant strains lacking FolE or SAM-dependent enzymes show tRNA devoid of Q, confirming this pathway .
Q. What are the key differences between preQ1 and archaeosine (G+)?
PreQ1 (C₁₂H₁₇N₅O₅) is a bacterial/eukaryotic queuosine precursor with an aminomethyl side chain, while archaeosine (G+; C₁₂H₁₆N₆O₅) features a formamidino group and is exclusive to archaeal tRNA. Structural divergence arises from distinct modification enzymes: preQ1 requires SAM-dependent transferases, whereas G+ biosynthesis involves formamidinotransferases .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme activity data for SAM-dependent ribosyltransferase-isomerase?
Discrepancies in reported enzyme kinetics (e.g., Km for SAM) may arise from assay conditions (pH, divalent cations) or tRNA substrate purity. Use in vitro reconstitution assays with purified tRNA<sup>Tyr</sup> and isotopically labeled SAM (³H/¹⁴C). Monitor ribose transfer via HPLC-MS and validate with Δenzyme knockout controls .
Q. What experimental strategies can elucidate preQ1’s conformational dynamics in tRNA?
Employ NMR spectroscopy of isotopically labeled (¹³C/¹⁵N) preQ1-containing tRNA to study base-pairing flexibility. Compare NOE patterns in unmodified vs. preQ1-modified anticodon loops. Molecular dynamics simulations can further predict stacking interactions and wobble pairing efficiency .
Q. How to design a kinetic model for preQ1 biosynthesis in E. coli?
Develop a compartmentalized model integrating FolE activity (GTP → preQ0), NADPH-dependent reduction (preQ0 → preQ1), and SAM-dependent tRNA incorporation. Measure intracellular GTP/SAM concentrations and use rate constants from in vitro assays. Validate via CRISPRi-based gene silencing and metabolomic flux analysis .
Q. What methodologies address challenges in tracking preQ1 turnover in vivo?
Use stable isotope labeling (¹⁵N-GTP) coupled with LC-MS/MS to trace preQ1 flux in bacterial cultures. Pulse-chase experiments with synchronized tRNA extraction (e.g., acid-phenol method) can quantify turnover rates. Mutant strains (Δqueuine salvage pathway) ensure specificity .
Q. How can CRISPR-Cas9 screen identify novel regulators of preQ1 metabolism?
** Perform a genome-wide knockout library screen in E. coli under preQ1-limiting conditions (e.g., folate-deficient media). Select for growth defects and validate hits via tRNA sequencing (LC-MS/MS for Q/preQ1 levels). Prioritize genes encoding SAM synthases, tRNA-modifying enzymes, or transporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
